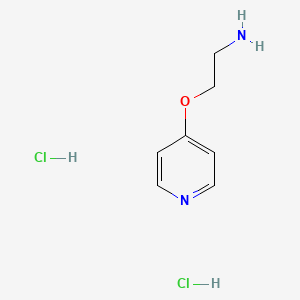

2-(Pyridin-4-yloxy)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

2-pyridin-4-yloxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-3-6-10-7-1-4-9-5-2-7;;/h1-2,4-5H,3,6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMBVQWEQOPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride typically involves the reaction of pyridine derivatives with ethylene oxide or its equivalents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yloxy)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

Scientific Research Applications

2-(Pyridin-4-yloxy)ethanamine dihydrochloride is a versatile compound with applications spanning biochemical research and pharmaceutical development. It serves as a building block in the synthesis of more complex organic molecules.

Biological Applications

Research indicates several potential applications of 2-(Pyridin-4-yloxy)ethanamine hydrochloride in various fields:

- Antimicrobial Activity : Studies suggest that 2-(Pyridin-4-yloxy)ethanamine hydrochloride exhibits promising antimicrobial properties, particularly against resistant strains of bacteria when used in combination therapies to enhance the efficacy of existing antibiotics.

- Anticancer Properties : The compound has shown potential in cancer treatment by inhibiting pathways crucial for cancer cell proliferation and survival. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Neurological Disorders : Preliminary research indicates that 2-(Pyridin-4-yloxy)ethanamine hydrochloride may possess neuroprotective effects, making it a candidate for further studies in treating neurological disorders.

Pharmaceutical Development

2-(Pyridin-4-yloxy)ethanamine hydrochloride is investigated for its activity against diseases such as cancer and neurological disorders, potentially leading to new therapeutic agents. Its mechanism involves binding to specific enzymes and receptors, modulating their activity and influencing biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 442126-28-5

- Molecular Formula : C₇H₁₂Cl₂N₂O

- Molecular Weight : 211.09 g/mol

- Structural Features : A pyridine ring substituted at the 4-position with an ethanamine-linked oxygen atom, forming a dihydrochloride salt.

Physicochemical Properties :

- Storage : Sealed in dry conditions at room temperature .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Table 1: Structural and Functional Comparison

Key Findings :

Positional Isomerism :

- Substitution at the 3- or 4-position of the pyridine ring (e.g., 1956332-88-9 vs. 442126-28-5) significantly alters electronic properties and receptor affinity. The 4-pyridyloxy group in the target compound may enhance hydrogen bonding compared to 3-substituted analogs .

Structural Complexity :

- Compounds like 1402232-94-3 incorporate cyclic ethers, increasing molecular weight and steric hindrance, which may improve metabolic stability but reduce bioavailability .

Pharmacological Divergence :

- Despite shared ethanamine backbones, bulkier substituents (e.g., diphenylmethoxy in Diphenhydramine) shift applications from receptor modulation to sedative/antihistamine effects .

Biological Activity

2-(Pyridin-4-yloxy)ethanamine dihydrochloride, with the molecular formula C7H12Cl2N2O and a CAS number of 442126-28-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves organic synthesis techniques, including etherification and acid-base reactions. The general steps include:

- Preparation of Pyridine Derivative : The initial step often involves the reaction of pyridine with an appropriate alkyl halide to form the ether.

- Formation of Dihydrochloride Salt : The product is then treated with hydrochloric acid to yield the dihydrochloride salt form, enhancing its solubility and stability.

This compound serves as a biochemical reagent and a building block in various synthetic applications, highlighting its versatility in research settings .

Binding Affinity and Receptor Interaction

Research indicates that compounds structurally similar to this compound may exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Although specific binding data for this compound is limited, it is hypothesized that it could exhibit similar receptor affinity based on structural analogs .

Table 1: Structural Analog Comparison

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(Pyridin-3-yloxy)ethanamine | 1956332-88-9 | Similar structure; different pyridine substitution |

| 3-(Pyridin-4-yloxy)propan-1-amine | 259816-44-9 | Longer carbon chain; potential for different activity |

| 4-(Pyridin-3-yloxy)butanamine | 442126-28-5 | Increased carbon chain length; altered solubility |

The unique substitution pattern on the pyridine ring of this compound may influence its pharmacological profile differently compared to other similar compounds .

In Vitro Studies

In vitro studies have shown that compounds related to 2-(Pyridin-4-yloxy)ethanamine can inhibit key enzymes involved in collagen synthesis. For example, certain derivatives have demonstrated effectiveness in inhibiting prolyl-4-hydroxylase, an enzyme critical for collagen production in fibrotic conditions .

Table 2: In Vitro Activity Data

| Compound Name | IC50 (μM) | Biological Activity Description |

|---|---|---|

| Compound A | 50 | Inhibits collagen prolyl-4-hydroxylase |

| Compound B | 100 | Reduces total collagen accumulation |

These findings suggest that this compound may have therapeutic potential in fibrotic diseases by modulating collagen synthesis .

Case Studies

Recent case studies have explored the application of pyridine derivatives in various therapeutic areas:

- Cancer Therapy : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that modifications to the pyridine structure could enhance anticancer activity .

- Neurological Disorders : Compounds with similar structures have been investigated for their potential to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer’s disease. This inhibition could lead to increased levels of acetylcholine, improving cognitive function .

- Diabetes Management : Studies have shown that certain derivatives can enhance insulin sensitivity in vivo, indicating a potential role in managing metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.